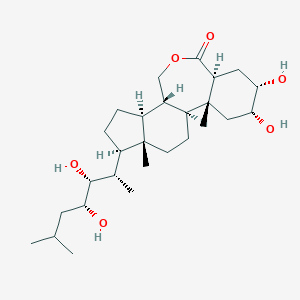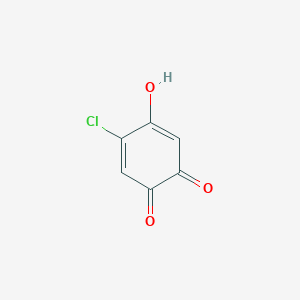
5-Chloro-2-hydroxy-p-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-p-benzoquinone, also known as chloranil, is a synthetic organic compound that is widely used in scientific research. It is a potent oxidizing agent that is commonly used as a reagent in organic chemistry and biochemistry experiments. In
Mécanisme D'action
Chloranil works by accepting electrons from other molecules and becoming reduced. It can accept electrons from a wide range of organic compounds, including alcohols, ketones, and amino acids. This process leads to the formation of a radical cation, which can undergo further reactions to form a variety of products. The exact mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone depends on the specific reaction being studied.
Effets Biochimiques Et Physiologiques
Chloranil has a number of biochemical and physiological effects. It is a potent oxidizing agent that can damage proteins, lipids, and other biomolecules. It can also generate reactive oxygen species, which can lead to oxidative stress and cell damage. Chloranil has been shown to induce apoptosis in cancer cells and to modulate the immune response in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Chloro-2-hydroxy-p-benzoquinone is its high reactivity and selectivity. It can selectively oxidize a wide range of organic compounds, making it a useful reagent in organic chemistry and biochemistry experiments. However, 5-Chloro-2-hydroxy-p-benzoquinone is also highly toxic and can be hazardous to handle. It is important to use proper safety precautions when working with 5-Chloro-2-hydroxy-p-benzoquinone, including wearing gloves and a lab coat.
Orientations Futures
There are a number of future directions for research involving 5-Chloro-2-hydroxy-p-benzoquinone. One area of interest is the development of new synthetic methods for 5-Chloro-2-hydroxy-p-benzoquinone that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 5-Chloro-2-hydroxy-p-benzoquinone in biological systems, including its effects on oxidative stress and apoptosis. Finally, there is interest in developing new applications for 5-Chloro-2-hydroxy-p-benzoquinone in medicine, including its potential as an anticancer agent.
Méthodes De Synthèse
Chloranil can be synthesized by the oxidation of 2,5-dichloro-1,4-benzoquinone with potassium permanganate. The reaction takes place in an aqueous solution of sulfuric acid and produces 5-Chloro-2-hydroxy-p-benzoquinone as a yellow crystalline solid. The synthesis method is relatively simple and yields high purity 5-Chloro-2-hydroxy-p-benzoquinone.
Applications De Recherche Scientifique
Chloranil is widely used in scientific research as a powerful oxidizing agent. It is commonly used in organic chemistry experiments to oxidize alcohols, ketones, and other organic compounds. Chloranil is also used in biochemistry experiments to study the mechanism of action of enzymes and other proteins. It is used to measure the activity of superoxide dismutase, an important antioxidant enzyme, and to study the oxidation of lipids and proteins in biological systems.
Propriétés
IUPAC Name |
4-chloro-5-hydroxycyclohexa-3,5-diene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYCSHAIUWEAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=O)C1=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-p-benzoquinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
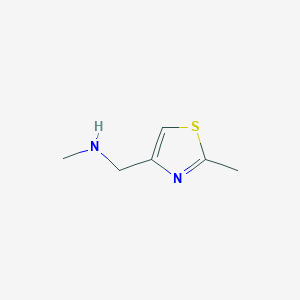
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
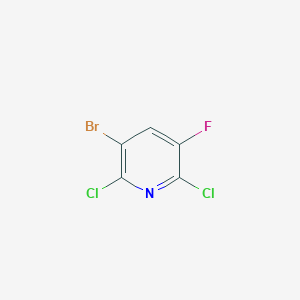
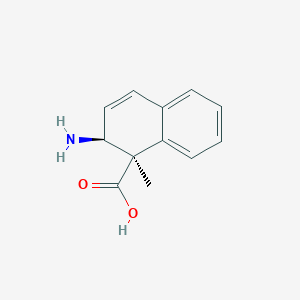
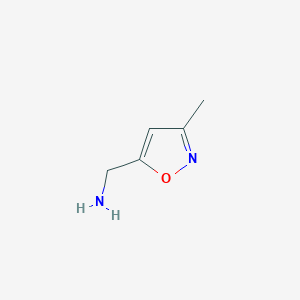
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)
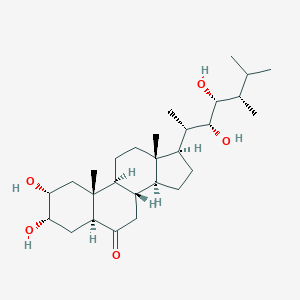
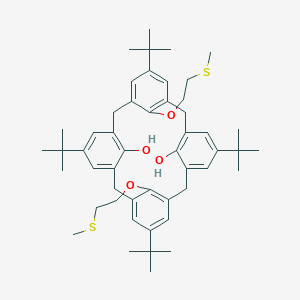
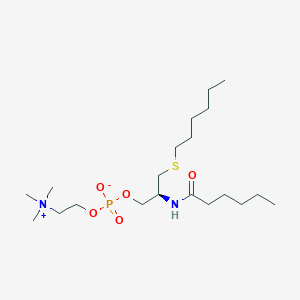
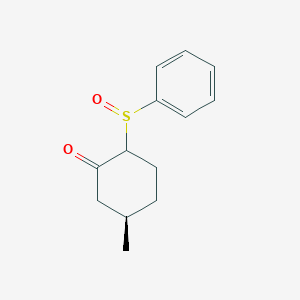
![[5'-13C]thymidine](/img/structure/B119643.png)
